![molecular formula C12H15N B13537136 (3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13537136.png)
(3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-phenylbicyclo[111]pentan-1-yl}methanamine is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties The presence of a phenyl group attached to the bicyclo[11
Métodos De Preparación
The synthesis of {3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine can be achieved through several synthetic routes. One common method involves the homolytic aromatic alkylation of benzene. This metal-free process allows for the efficient formation of the desired product . Another approach involves the annulation of cyclopropenes with aminocyclopropanes, using either an organic or an iridium photoredox catalyst under blue LED irradiation . These methods provide good yields and are highly diastereoselective, making them suitable for industrial production.
Análisis De Reacciones Químicas
{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine has several scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in biological studies, helping to elucidate molecular interactions and pathways.
Medicine: Its potential therapeutic properties are being explored in drug discovery and development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of {3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine can be compared with other similar compounds, such as:
{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and biological activity.
3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound is another bicyclo[1.1.1]pentane derivative with a different functional group, used in medicinal chemistry.
The uniqueness of {3-phenylbicyclo[11
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine |
InChI |
InChI=1S/C12H15N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-9,13H2 |
Clave InChI |
QWLTZJNGTXAJMQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)C3=CC=CC=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B13537071.png)
![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)
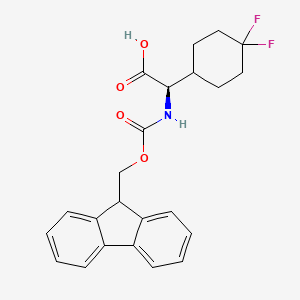
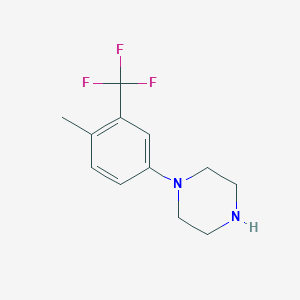
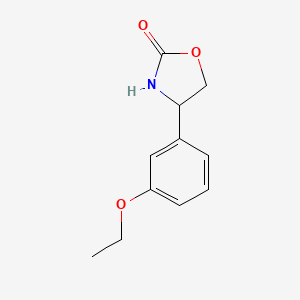
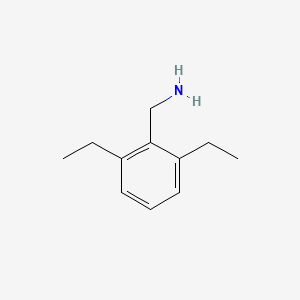

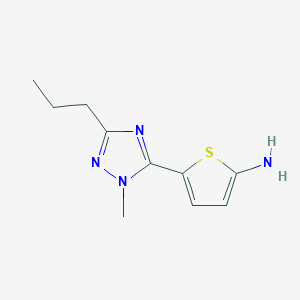
![3-Methyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13537114.png)

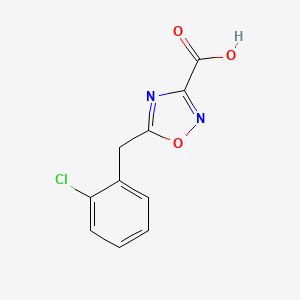

![Methyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B13537137.png)

